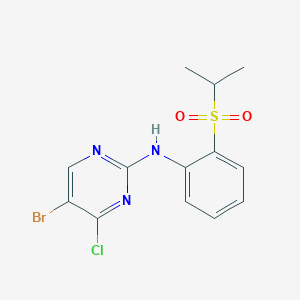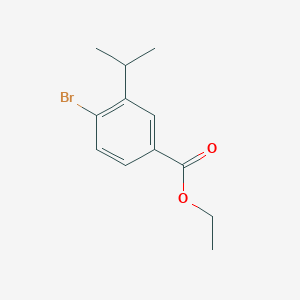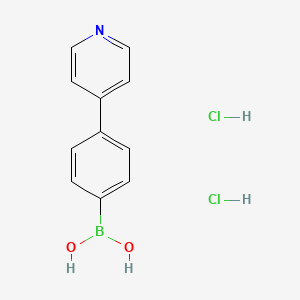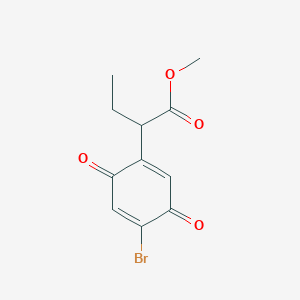![molecular formula C10H20N2O3S B15329893 tert-butyl N-[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B15329893.png)
tert-butyl N-[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate: is a compound that features a tert-butyl carbamate protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups during chemical reactions. The tert-butyl group provides stability and can be easily removed under acidic conditions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amino acid derivative. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic attack on the carbonyl carbon of Boc2O .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The tert-butyl carbamate group can be substituted with other protecting groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Acidic conditions, such as trifluoroacetic acid (TFA), are used to remove the tert-butyl carbamate group.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Free amines after removal of the protecting group.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate is used as a protecting group for amines. This allows for selective reactions to occur on other functional groups without interference from the amine .
Biology: The compound is used in the synthesis of peptides and proteins, where it protects the amino groups during the coupling reactions. This ensures that the desired peptide bonds are formed without side reactions .
Medicine: In medicinal chemistry, this compound is used in the development of pharmaceuticals. It helps in the synthesis of drug candidates by protecting reactive amine groups during the multi-step synthesis processes .
Industry: The compound is used in the production of fine chemicals and intermediates for various industrial applications. Its stability and ease of removal make it a valuable tool in large-scale chemical manufacturing .
Mechanism of Action
The mechanism by which tert-butyl N-[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate exerts its effects involves the protection of amine groups. The tert-butyl carbamate group is introduced to the amine, rendering it less reactive and preventing unwanted side reactions. When the protection is no longer needed, the tert-butyl group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
tert-Butyl carbamate: Used for similar purposes in protecting amine groups.
Benzyl carbamate: Another protecting group for amines, but requires stronger conditions for removal.
Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group used in peptide synthesis.
Uniqueness: tert-Butyl N-[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate is unique due to its balance of stability and ease of removal. The tert-butyl group provides sufficient protection during reactions but can be easily cleaved under mild acidic conditions, making it highly versatile in synthetic chemistry .
Properties
Molecular Formula |
C10H20N2O3S |
|---|---|
Molecular Weight |
248.34 g/mol |
IUPAC Name |
tert-butyl N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)carbamate |
InChI |
InChI=1S/C10H20N2O3S/c1-10(2,3)15-9(14)12-7(8(11)13)5-6-16-4/h7H,5-6H2,1-4H3,(H2,11,13)(H,12,14) |
InChI Key |
PEIBGUXFGFTTOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({[5-(Acetylamino)-2-methoxyphenyl]sulfonyl}amino)-3-phenylpropanoic acid](/img/structure/B15329821.png)
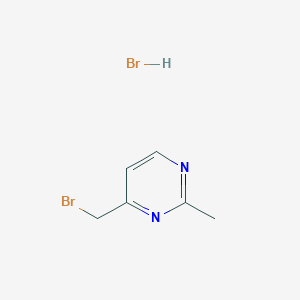
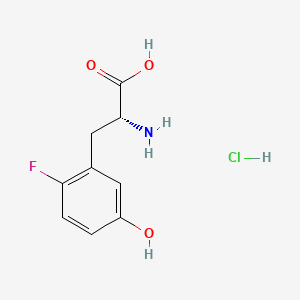
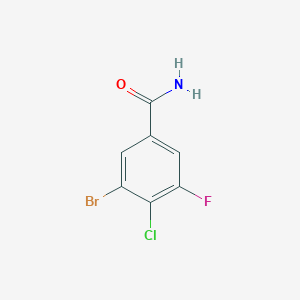
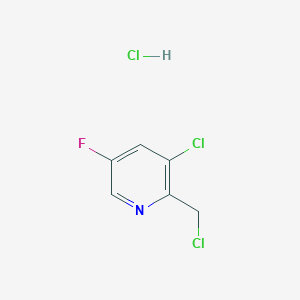
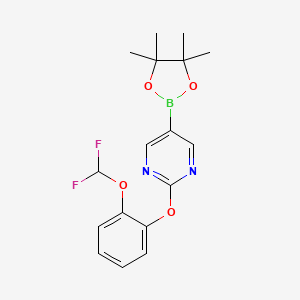
![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylic acid](/img/structure/B15329861.png)
